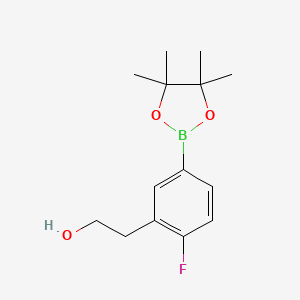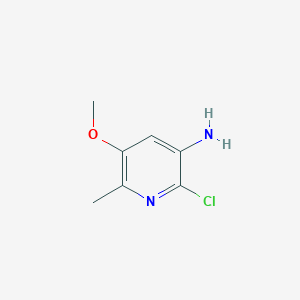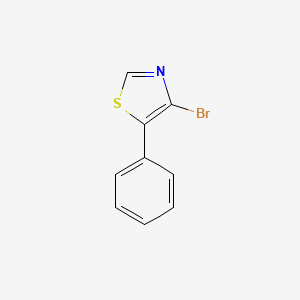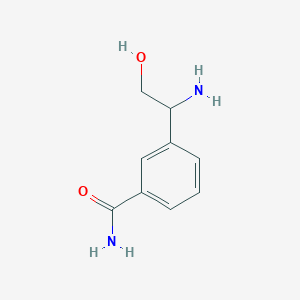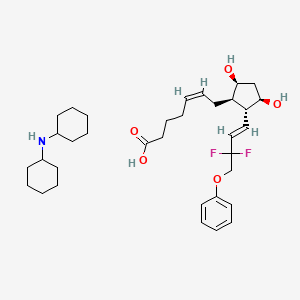
4-Chloro-5-vinylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-vinylthiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-vinylthiazole typically involves the reaction of 4-chlorothiazole with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the vinyl group on the thiazole ring. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-Chloro-5-vinylthiazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated thiazole derivatives.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to create a variety of functionalized thiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products:
科学的研究の応用
4-Chloro-5-vinylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
作用機序
The mechanism by which 4-Chloro-5-vinylthiazole exerts its effects involves its interaction with specific molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the thiazole ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
4-Methyl-5-vinylthiazole: Similar in structure but with a methyl group instead of a chlorine atom, it is known for its role in attracting beetle pollinators.
5-Vinylthiazole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorothiazole: Without the vinyl group, it has different reactivity and applications.
Uniqueness: 4-Chloro-5-vinylthiazole is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct reactivity patterns and potential for diverse applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
特性
分子式 |
C5H4ClNS |
|---|---|
分子量 |
145.61 g/mol |
IUPAC名 |
4-chloro-5-ethenyl-1,3-thiazole |
InChI |
InChI=1S/C5H4ClNS/c1-2-4-5(6)7-3-8-4/h2-3H,1H2 |
InChIキー |
UEBZCAVBNOUUFU-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(N=CS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





